molecular formula C16H17ClN4O4S B027854 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-31-3

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B027854
CAS No.: 139756-31-3
M. Wt: 396.8 g/mol
InChI Key: DGAKRSPLTDMENL-UHFFFAOYSA-N
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Description

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as this compound, is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum .

Mode of Action

This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum . This results in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum . This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels . The end result is improved blood flow, particularly in the penile region .

Pharmacokinetics

The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route .

Result of Action

The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .

Properties

IUPAC Name

4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAKRSPLTDMENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611627
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-31-3
Record name 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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